Precise Spacer Length of PEG6 Balances Flexibility and Conformational Control Relative to PEG4 and PEG8
Thiol-PEG6-acid provides a discrete PEG chain comprising six ethylene oxide (EO) units. This length represents an empirically optimized middle ground in PROTAC linker design. In class-level inference from PROTAC linker optimization studies, PEG6 spacers offer a balance between the rigidity of shorter PEG4 chains and the excessive flexibility of PEG8 chains [1]. PEG4 linkers, with fewer EO units, can restrict the conformational freedom required for a productive E3 ligase-target protein orientation, while PEG8 linkers may introduce entropic penalties or non-specific aggregation [1]. The PEG6 spacer is frequently identified alongside PEG4 and PEG8 as part of the 'gold standard' triad for initial rational PROTAC design workflows, underscoring its distinct and validated spacer length [1].
| Evidence Dimension | PEG Spacer Length (Ethylene Oxide Units) |
|---|---|
| Target Compound Data | 6 EO units (approx. 26.8 Å extended length) |
| Comparator Or Baseline | Thiol-PEG4-acid: 4 EO units (approx. 17.9 Å); Thiol-PEG8-acid: 8 EO units (approx. 35.7 Å) |
| Quantified Difference | 2 EO units shorter than PEG8; 2 EO units longer than PEG4 |
| Conditions | Calculated based on standard PEG monomer length (~3.5-4.0 Å per EO unit) and PROTAC linker design principles |
Why This Matters
This discrete length is crucial for achieving the specific spatial separation required for ternary complex formation, a key parameter that cannot be met by substituting with PEG4 or PEG8 analogs without risking a reduction in degradation efficiency.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. Available at: https://ptc.bocsci.com/resource/peg4-peg6-peg8-gold-standard-linkers.html View Source
